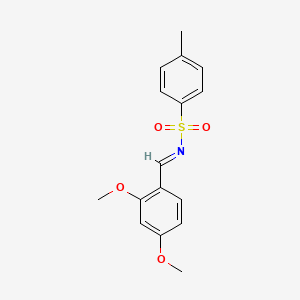

N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide

Description

N-(2,4-Dimethoxybenzylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzylidene (CH=N) group substituted with two methoxy groups at the 2- and 4-positions of the aromatic ring. This compound belongs to the class of Schiff bases, which are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science . The 4-methylbenzenesulfonamide (tosyl) moiety enhances stability and influences electronic properties, making it a common structural motif in drug design .

The 2,4-dimethoxy substitution pattern likely increases electron density on the benzylidene ring, affecting solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

(NE)-N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-11H,1-3H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGWEWVVSRSMLZ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide is its antimicrobial properties . Research has demonstrated that this compound exhibits significant antibacterial and antifungal activity against various pathogens.

- Antibacterial Properties : Studies indicate that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown a broad spectrum of activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The introduction of specific substituents on the benzene ring has been linked to enhanced antibacterial activity, with some compounds demonstrating up to a twofold increase in efficacy against specific bacterial strains .

- Antifungal Properties : The compound also displays antifungal activity, particularly against Candida albicans and Aspergillus niger. Some derivatives achieved minimum inhibitory concentrations (MIC) as low as 4 µg/mL against these fungi, indicating potent antifungal potential .

Anticancer Activity

Another significant application of this compound is in cancer treatment . Several studies have explored its efficacy as an anticancer agent.

- Mechanisms of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Specific derivatives have been tested against various cancer cell lines, including breast, prostate, and lung cancer cells. These studies revealed that certain modifications to the sulfonamide structure can enhance cytotoxicity against malignant cells .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins involved in cancer progression. Such studies help identify potential therapeutic targets and optimize the design of new anticancer agents based on the sulfonamide scaffold .

Anti-Virulence Activity

Research has also highlighted the compound's potential in combating bacterial virulence factors.

- Biofilm Inhibition : this compound has shown promise in reducing biofilm formation by pathogenic bacteria. This is crucial because biofilms contribute to antibiotic resistance and chronic infections. Compounds derived from this sulfonamide have been observed to diminish quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa, thereby reducing their virulence .

Material Science Applications

Beyond biological applications, this compound is also being explored for its potential in material science.

- Polymeric Materials : The sulfonamide group can be incorporated into polymeric materials to enhance their properties, such as thermal stability and mechanical strength. Research into these applications is ongoing, with promising results indicating improved performance characteristics when sulfonamides are integrated into polymer matrices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antibacterial | Derivatives showed significant inhibition of E. coli and S. aureus with MIC values < 10 µg/mL. |

| Study 2 | Anticancer | Certain derivatives induced apoptosis in breast cancer cell lines with IC50 values < 20 µM. |

| Study 3 | Anti-Virulence | Compounds reduced biofilm formation by 70% in Pseudomonas aeruginosa cultures compared to controls. |

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a Schiff base, it can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The introduction of substituents on the benzylidene or sulfonamide moieties significantly alters physical properties. Key comparisons include:

Key Observations :

- Methoxy Groups: The 2,4-dimethoxy substitution (target compound) increases solubility in polar solvents compared to mono-methoxy or halogenated analogs .

- Halogen Substituents : Chloro or bromo groups (e.g., 1d or pyridyl derivatives) introduce steric and electronic effects, altering crystal packing and biological activity .

Spectroscopic and Structural Comparisons

NMR Spectroscopy

- N-(2,4-Dimethoxybenzylidene) Derivatives: The methoxy groups deshield adjacent protons, resulting in distinct ¹H NMR signals. For example, in (E)-4-amino-2-(2,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one (3i), aromatic protons near methoxy groups resonate at δ 6.4–7.2 ppm, with methoxy singlets at δ 3.8–3.9 ppm .

- N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide (1b) : Aromatic protons appear as a singlet (δ 7.2–7.8 ppm), while the sulfonamide proton resonates at δ 8.1 ppm .

Crystal Packing

- Hydrogen Bonding : In N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, intramolecular N–H⋯Br and intermolecular N–H⋯O interactions stabilize the crystal lattice .

- Methoxy Effects : The 2,4-dimethoxy group in coordination complexes (e.g., Cd(II) complex in ) facilitates π-π stacking and hydrogen bonding, influencing supramolecular assembly .

Structure-Activity Relationships :

- Electron-donating groups (e.g., methoxy) enhance solubility and bioavailability but may reduce binding affinity to hydrophobic enzyme pockets.

- Bulky substituents (e.g., bromo, tert-butyl) improve selectivity for target proteins .

Biological Activity

N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 319.38 g/mol. Its structure features a sulfonamide group, which is known for its biological activity, particularly as an enzyme inhibitor and antimicrobial agent.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The specific steps include:

- Formation of the benzylidene moiety : This is achieved through the condensation of 2,4-dimethoxybenzaldehyde with 4-methylbenzenesulfonamide.

- Purification : The resulting product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be notably low, indicating potent antibacterial effects .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. Notably:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

The compound exhibited IC50 values ranging from 2.43 to 14.65 µM, demonstrating selective cytotoxicity towards cancer cells compared to non-cancerous cells . Furthermore, it was observed to induce apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase at specific concentrations .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide moiety mimics natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites. This binding can lead to inhibition of enzymatic activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonamide | C₁₆H₁₈N₂O₄S | Different methoxy substitutions affecting activity |

| N-(2,4-diaminophenyl)-4-methylbenzenesulfonamide | C₁₄H₁₈N₂O₄S | Contains amino groups that may enhance biological activity |

| N-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonhydrazide | C₁₆H₁₈N₂O₄S | Incorporates hydrazide functionality with distinct activities |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of sulfonamides, including this compound. For instance:

- A study reported enhanced antibacterial activity with derivatives containing additional methoxy groups.

- Another highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Q. Table 1. Synthesis Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 98–102°C | ±10% yield |

| Solvent Ratio | DMF:EtOH:H₂O (3:2:1) | Purity >95% |

| Catalyst (p-TsOH) | 1–2 mol% | +15% rate |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.52 (s, 1H, imine) | |

| ¹³C NMR | δ 163.2 (C=N) | |

| HRMS | m/z 476.1284 [M+H]⁺ (calc. 476.1291) |

Key Considerations for Researchers

- Advanced applications : Explore this compound as a fluorescent probe (λₑₓ 350 nm, λₑₘ 450 nm) or enzyme inhibitor (e.g., carbonic anhydrase) via structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.